molecular formula C9H20O2 B1346685 1,1-Diethoxypentane CAS No. 3658-79-5

1,1-Diethoxypentane

Cat. No. B1346685
CAS RN: 3658-79-5
M. Wt: 160.25 g/mol
InChI Key: XCWKYQWOLSOBCC-UHFFFAOYSA-N
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Description

1,1-Diethoxypentane is an acetal . It is also known by other names such as Pentanal diethyl acetal, Valeraldehyde, diethyl acetal .


Synthesis Analysis

1,1-Diethoxypentane can be synthesized through a process of oxidative dehydrogenation-acetalization from ethanol . This process is highly efficient and can be performed under 150 °C and ambient pressure, affording a selectivity of 98.5% ± 0.5% to DEE at an ethanol conversion of 87.0% ± 1.0% .


Molecular Structure Analysis

The molecular formula of 1,1-Diethoxypentane is C9H20O2 . The molecular weight is 160.2539 . The IUPAC Standard InChI is InChI=1S/C9H20O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

1,1-Diethoxypentane has a density of 0.8±0.1 g/cm3 . Its boiling point is 170.6±8.0 °C at 760 mmHg . The vapour pressure is 1.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.0±3.0 kJ/mol . The flash point is 36.5±18.0 °C . The index of refraction is 1.411 . The molar refractivity is 47.2±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Biofuel Potential

1,1-Diethoxypentane has shown promise as a next-generation biofuel. Research by Zeng et al. (2019) in "Fuel" studied its pyrolysis chemistry using a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry. Their findings highlighted the production of oxygenated and hydrocarbon products, including several radicals, and developed a detailed kinetic model to understand its consumption pathways. This research suggests that 1,1-diethoxypentane could be a less sooting alternative compared to traditional fossil-derived transportation fuels (Zeng et al., 2019).

Synthesis of Modified Carbohydrates

In the field of organic chemistry, 1,1-Diethoxypentane derivatives have been used for the synthesis of modified carbohydrates. A study by Valdersnes et al. (2012) in "Helvetica Chimica Acta" demonstrated the use of 1,1-diethoxy-5-hydroxypent-3-yn-2-one derivatives, treated under various conditions, to yield compounds regarded as partly modified carbohydrates in the furanose form. This indicates the compound's utility in creating new molecular structures with potential applications in various fields, including pharmaceuticals and material sciences (Valdersnes et al., 2012).

Enhanced Synthesis Techniques

Efforts to improve the synthesis of 1,1-Diethoxypentane have been documented. Rahaman et al. (2015) in the "Chemical Engineering Journal" explored the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They focused on obtaining thermodynamic, kinetic, and adsorption parameters to optimize the synthesis process, indicating the importance of this compound in industrial applications (Rahaman et al., 2015).

Membrane Technology in Synthesis

The application of membrane technology for the enhancement of 1,1-diethoxybutane synthesis was investigated by Graça and Rodrigues (2017) in "Chemical Engineering and Processing". They evaluated a commercial silica water selective membrane from a process intensification perspective. Their research contributes to the understanding of how membrane technology can optimize the synthesis process for industrial applications (Graça & Rodrigues, 2017).

ConclusionThese studies highlight the diverse applications of 1,1-Diethoxypentane in scientific research, ranging from its potential as a biofuel to its role in synthesizing modified carbohydrates and its enhanced production techniques. The ongoing research in this area underscores the compound's significance in various

Scientific Research Applications of 1,1-Diethoxypentane

1. Biofuel Research

  • Pyrolysis Chemistry and Biofuel Potential : Zeng et al. (2019) conducted a comprehensive study on the pyrolysis chemistry of 1,1-diethoxybutane, highlighting its potential as a next-generation biofuel. Utilizing a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry, they detected various oxygenated and hydrocarbon products and developed a detailed kinetic model encompassing 253 species and 1577 reactions. This study is significant for understanding the fuel consumption pathways of 1,1-diethoxybutane and its potential low sooting tendency compared to fossil-derived fuels (Zeng et al., 2019).

2. Organic Chemistry and Carbohydrate Synthesis

  • Synthesis of Modified Carbohydrates : Valdersnes et al. (2012) explored the synthesis of modified carbohydrates using derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one. Their research resulted in the production of compounds that can be regarded as partly modified carbohydrates, indicating the versatility of 1,1-diethoxypentane derivatives in creating new molecular structures (Valdersnes et al., 2012).

3. Enhanced Synthesis Techniques

  • Thermodynamic and Kinetic Studies for Acetal Synthesis : Rahaman et al. (2015) investigated the synthesis of 1,1-diethoxybutane, focusing on obtaining thermodynamic, kinetic, and adsorption parameters using Amberlyst 47 as a catalyst. This research is crucial for optimizing the industrial synthesis process of such compounds (Rahaman et al., 2015).

properties

IUPAC Name

1,1-diethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWKYQWOLSOBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063117
Record name Pentane, 1,1-diethoxy-
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

163.00 °C. @ 760.00 mm Hg
Record name 1,1-Diethoxypentane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,1-Diethoxypentane

CAS RN

3658-79-5
Record name 1,1-Diethoxypentane
Source CAS Common Chemistry
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Record name Pentane, 1,1-diethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1-diethoxy-
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Record name Pentane, 1,1-diethoxy-
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Record name 1,1-diethoxypentane
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Record name 1,1-Diethoxypentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
VS Leont'ev, AS Malin - Russian Journal of Applied Chemistry, 2010 - Springer
Using the technology of ethyl alcohol production as an example, a scheme of the transformation of admixed components in rectifying columns was considered and procedures for the …
Number of citations: 2 link.springer.com
F Thibaud, S Shinkaruk, P Darriet - Journal of agricultural and food …, 2019 - ACS Publications
Cognac wine distillate (WD), especially that produced during aging, is marked by complex and elegant aroma. This work aimed at expanding the knowledge on the Cognac WD aroma …
Number of citations: 12 pubs.acs.org
J Ledauphin, JF Saint-Clair, O Lablanquie… - Journal of Agricultural …, 2004 - ACS Publications
Gas chromatography coupled with mass spectrometry (GC-MS) using both electron impact and chemical ionization detection modes led to the determination of the volatile composition …
Number of citations: 152 pubs.acs.org
P Schreier, F Drawert, F Winkler - Journal of Agricultural and Food …, 1979 - ACS Publications
The neutral volatile constituents in different grape brandies (French and German grape brandies, French cognacs) have been investigated by gas chromatography and coupled gas …
Number of citations: 97 pubs.acs.org
R Perestrelo, AS Barros, JS Câmara… - Journal of agricultural …, 2011 - ACS Publications
The establishment of potential age markers of Madeira wine is of paramount significance as it may contribute to detect frauds and to ensure the authenticity of wine. Considering the …
Number of citations: 107 pubs.acs.org
GT Rasmussen, TL Isenhour - Journal of Chemical Information …, 1979 - ACS Publications
Mass spectral search algorithms are tested by two methods. Trial searches of target spectra are used to compare the effects of various data-encoding methodsand different distance …
Number of citations: 74 pubs.acs.org
JPG Wilkins, SJ Soria - Anais da Sociedade Entomológica do …, 1996 - anais.seb.org.br
A pérola-da-terra Eurhizococeus brasiliensis (Hempel) é praga importante que prejudica o sistema radicular das videiras no Brasil. A utilização de feromônios sexuais no controle de …
Number of citations: 3 www.anais.seb.org.br
JPG Wilkins, SJ Soria - Anais da Sociedade Entomológica do …, 1996 - anais.seb.org.br
A pérola-da-terra Eurhizococeus brasiliensis (Hempel) é praga importante que prejudica o sistema radicular das videiras no Brasil. A utilização de feromônios sexuais no controle de …
Number of citations: 0 anais.seb.org.br
E Anet, GK Hughes, E Ritchie - … A: Physical Sciences, vol. 3, p …, 1950 - adsabs.harvard.edu
A Synthesis of isoPelletierine and Methylisopelletierine ADS Classic is now deprecated. It will be completely retired in October 2019. This page will automatically redirect to the new …
Number of citations: 10 adsabs.harvard.edu
WE Willy, DR McKean, BA Garcia - Bulletin of the chemical Society of …, 1976 - journal.csj.jp
Primary alkyl chlorides are quantitatively converted to their corresponding bromides in the presence of ethyl bromide, N-methyl-2-pyrrolidinone, and a catalytic amount of metal bromide. …
Number of citations: 77 www.journal.csj.jp

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